molecular formula C11H17Cl2N3O B1407477 (5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride CAS No. 1177345-94-6

(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride

Cat. No.: B1407477
CAS No.: 1177345-94-6
M. Wt: 278.18 g/mol
InChI Key: AEWHXMOTTOBDDF-UHFFFAOYSA-N
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Description

(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride is a chiral compound featuring a pyrrolidinone scaffold substituted with a pyridinylmethylaminomethyl group. The specific research applications and mechanism of action for this precise molecule are not detailed in widely available public sources and require consultation of specialized scientific literature. Generally, compounds containing both pyrrolidinone and pyridine motifs are of significant interest in medicinal chemistry and chemical biology. The pyrrolidinone ring is a common feature in molecules that interact with enzymatic targets, while the pyridine moiety can contribute to hydrogen bonding and metal coordination. Researchers are advised to conduct a thorough literature review to confirm this compound's potential utility in their specific field, which may include areas such as protease inhibition, kinase modulation, or other biological pathways. The dihydrochloride salt form enhances the compound's solubility in aqueous and physiological buffers, facilitating its use in in vitro assay systems.

Properties

IUPAC Name

5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWHXMOTTOBDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Pyridinylmethylamino Group: This step involves the reaction of the pyrrolidinone with a pyridinylmethylamine derivative under appropriate conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this section compares the compound with analogs sharing structural or functional similarities.

Positional Isomers: 2-Pyridinyl vs. 4-Pyridinyl Substitution

A key structural analog is (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride (CAS 1286208-22-7) . Both compounds share identical molecular frameworks except for the pyridine ring substitution position (2-pyridinyl vs. 4-pyridinyl).

Property (5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
CAS No. Not explicitly listed (query compound) 1286208-22-7
Molecular Formula C₁₁H₁₇Cl₂N₃O C₁₁H₁₇Cl₂N₃O
Structural Variation 2-Pyridinylmethylamino substituent 4-Pyridinylmethylamino substituent
Potential Impact Altered steric/electronic interactions with biological targets Modified binding affinity due to substituent orientation

Research Insight: The positional isomerism of the pyridine ring significantly influences molecular interactions.

Heterocyclic Core Variations

Compounds with distinct heterocyclic cores but similar dihydrochloride salt formulations include:

Compound Core Structure Molecular Formula Key Differences
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride Pyrimidine C₆H₁₀N₄·2HCl Smaller core; lacks pyrrolidinone moiety
2-(Aminomethyl)benzimidazole dihydrochloride Benzimidazole Not listed Fused aromatic system; higher rigidity
5-Methyl-2-pyrrolidone Pyrrolidinone (simple) C₅H₉NO No pyridinyl or aminomethyl substituents

Research Insight: The pyrrolidinone core in the query compound offers conformational flexibility compared to rigid benzimidazoles or pyrimidines. This flexibility may enhance adaptability in binding to proteins or nucleic acids .

Dihydrochloride Salts with Similar Backbones

CAS No. 52382-48-6 ([2,2'-Bipyridin]-5-amine dihydrochloride) shares a pyridine motif but lacks the pyrrolidinone backbone .

Parameter Query Compound [2,2'-Bipyridin]-5-amine dihydrochloride
Core Structure Pyrrolidinone + pyridine Bipyridine
Solubility Likely high (salt form) Moderate (polarity dependent)
Bioactivity Potential Enzyme/receptor modulation Metal chelation or coordination chemistry

Research Insight: Bipyridine derivatives are often utilized in coordination chemistry, whereas the query compound’s pyrrolidinone-pyridine hybrid structure suggests applicability in medicinal chemistry .

Biological Activity

(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride is a chemical compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidinone ring substituted with a pyridinylmethylamino group, which may confer unique biological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride
  • Molecular Formula : C11H15N3O · 2HCl
  • CAS Number : 1177345-94-6

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with neurotransmitter receptors, potentially affecting cognitive functions.
  • Signal Transduction Modulation : The compound may influence intracellular signaling pathways, impacting cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, which may be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines treated with lipopolysaccharides (LPS).
  • Neuroprotective Study :
    • A study focusing on neuroprotection reported that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedStudy Reference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
NeuroprotectiveDecreased oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound’s synthesis can leverage reductive amination strategies (e.g., coupling 2-pyridinylmethylamine with a pyrrolidinone precursor). Key parameters include solvent choice (e.g., methanol or dichloromethane), pH control (~6–8), and temperature (20–40°C) to preserve stereochemistry . Chiral integrity is monitored via chiral HPLC or NMR spectroscopy, as described for structurally related pyrrolidine derivatives .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify the pyrrolidinone ring, pyridinylmethyl group, and stereochemistry .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Elemental analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., C, H, N, Cl content) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store as a lyophilized powder at –20°C in airtight, light-protected containers. The hydrochloride salt enhances stability, but prolonged exposure to moisture or elevated temperatures can degrade the compound .

Advanced Research Questions

Q. How does the stereochemistry at the 5R position influence biological activity, and what techniques resolve enantiomeric impurities?

  • Methodology : Enantiomeric purity is critical for receptor binding. Chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) or capillary electrophoresis can separate (5R) and (5S) enantiomers. Activity comparisons via in vitro assays (e.g., receptor binding studies) reveal stereospecific effects .

Q. What strategies mitigate side reactions during the synthesis of the pyrrolidinone core?

  • Methodology : Protect the secondary amine during coupling steps using tert-butoxycarbonyl (Boc) groups. Deprotection with HCl in dioxane yields the dihydrochloride salt while minimizing ring-opening side reactions .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s pharmacological targets?

  • Methodology :

  • Analog synthesis : Modify the pyridinylmethyl or pyrrolidinone moieties (e.g., substituent variations, ring size changes) .
  • In silico modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GABA receptors or enzymes .
  • In vitro assays : Measure IC50_{50} values for enzyme inhibition or receptor antagonism .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

  • Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Control for batch-to-batch variability by repeating experiments with independently synthesized batches .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

  • Methodology : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. Adjust pH to 3–4 (HCl salt’s natural range) to enhance solubility without degrading the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
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(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride

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